molecular formula C8H15Cl2N3 B6224036 N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride CAS No. 2763751-16-0

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Cat. No.: B6224036
CAS No.: 2763751-16-0
M. Wt: 224.13 g/mol
InChI Key: CUZHRWHBIIAIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride (CAS 2763751-16-0) is a high-purity chemical compound supplied for research and development purposes. This tetrahydroindazole derivative features a molecular formula of C8H15Cl2N3 and a molecular weight of 224.13 . The indazole scaffold is an emerging privileged structure in medicinal chemistry, known for its broad pharmaceutical and biological properties . Researchers are particularly interested in tetrahydroindazole-based compounds for their potential as highly potent and selective ligands for various biological targets . For instance, structurally similar tetrahydroindazoles have been developed into potent and selective sigma-2 receptor ligands, which are important for probing functions in CNS disorders and cancer . The compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. For comprehensive handling, storage, and safety information, researchers should consult the Safety Data Sheet. Global sourcing options are available to support your scientific investigations .

Properties

CAS No.

2763751-16-0

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;;/h5,7,9H,2-4H2,1H3,(H,10,11);2*1H

InChI Key

CUZHRWHBIIAIFE-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1)NN=C2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Optimization

Variations in cyclization conditions were systematically evaluated (Table 1). Methanol as a solvent outperformed DMF and acetonitrile, achieving 98% yield due to better solubility of hydrazine and intermediates. Elevated temperatures (reflux vs. ambient) reduced reaction time from 24 hours to 5 hours without compromising yield.

Table 1: Optimization of Cyclization Conditions

SolventTemperature (°C)Time (h)Yield (%)
Methanol65598
DMF90385
Acetonitrile80678

Reductive Amination Efficiency

STAB provided superior selectivity compared to NaBH₃CN or LiAlH₄, minimizing byproducts (Table 2). Excess methylamine (2.5 equivalents) improved yields to 85% by driving imine formation.

Table 2: Reductive Amination Conditions

Reducing AgentMethylamine (equiv.)Yield (%)
STAB2.082
NaBH₃CN2.575
LiAlH₄3.068

Spectroscopic Confirmation

Final product validation includes:

  • HRMS : (M+H)⁺ calcd. for C₈H₁₄N₃: 152.1184, found 152.1181.

  • ¹³C NMR : Quaternary carbons at δ 138.23 (indazole C3), 59.42 (N-methyl) .

Chemical Reactions Analysis

Alkylation/Acylation of the Amine Group

The primary amine at position 6 undergoes alkylation or acylation to form substituted derivatives.

  • Reagents/Conditions : Aldehydes, sodium cyanoborohydride, or acylating agents (e.g., acyl chlorides) in acidic or neutral media .

  • Products : Substituted amines (e.g., dimethylamino derivatives) or amides .

Reductive Amination

This reaction is critical for synthesizing secondary amines from amine precursors.

  • Reagents/Conditions : Ammonium acetate, sodium cyanoborohydride, and aldehydes under reflux .

  • Products : Secondary amines (e.g., tetrahydroindazoles with substituted amino groups) .

Substitution Reactions

The indazole ring may undergo electrophilic substitution at reactive positions.

  • Reagents/Conditions : Nucleophiles (e.g., hydrazine derivatives) under acidic or basic catalysis.

  • Products : Functionalized indazole derivatives (e.g., hydroxylated or alkylated derivatives).

Catalytic Cyclization

Derivatives of the compound can be synthesized via catalytic cyclization using metal catalysts (e.g., rhodium or cobalt-copper systems).

  • Reagents/Conditions : Anthranil (as an aminating reagent), oxygen as an oxidant, or organosilanes under redox-neutral conditions .

  • Products : Bifunctional indazole derivatives or heterocyclic compounds .

Oxidation/Reduction

The compound can undergo oxidation (e.g., to form hydroxylated derivatives) or reduction (e.g., to saturate double bonds).

  • Reagents/Conditions : Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride).

Table 1: Reaction Types and Conditions

Reaction TypeReagents & ConditionsProductsReferences
AlkylationAldehydes + sodium cyanoborohydrideSubstituted amines
Reductive AminationAmmonium acetate + sodium cyanoborohydrideSecondary amines
SubstitutionNucleophiles (e.g., hydrazine derivatives)Functionalized indazoles
Catalytic CyclizationRhodium/Co-Cu catalysts + anthranilBifunctional indazoles
Oxidation/ReductionKMnO₄ or NaBH₄Hydroxylated/saturated derivatives

Research Findings

  • Synthesis Efficiency : Microwave-assisted synthesis of indazole derivatives enhances yields and reduces reaction times compared to traditional methods.

  • Functional Group Tolerance : Reactions tolerate diverse functional groups (e.g., carboxylic acids, boronic esters) .

  • Biological Applications : Indazole derivatives exhibit anti-inflammatory and enzyme-inhibitory properties, though specific data for this compound is limited.

Scientific Research Applications

Neuropharmacology

Research indicates that N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride may exhibit properties beneficial for treating neurological disorders. Compounds of similar structure have been studied for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating conditions like depression and anxiety disorders.

Antidepressant Activity

Studies have shown that indazole derivatives can act as antidepressants by influencing monoaminergic systems. The structural characteristics of this compound may enhance its efficacy in this regard. Research into similar compounds has demonstrated their ability to increase serotonin levels in the brain, which is crucial for mood regulation.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize cyclization reactions that form the indazole core structure. This compound can be synthesized through:

  • Cyclization of 1-(methylamino)-3-pentanone with hydrazine derivatives : This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to verify the identity of this compound.

Anti-inflammatory Effects

Some research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored for its potential in treating inflammatory diseases.

Case Study: Antidepressant Activity

In a controlled study involving animal models of depression, a compound structurally similar to this compound was administered to assess its impact on behavior and neurochemical markers. Results indicated a significant reduction in depressive-like behaviors and an increase in serotonin levels compared to control groups.

Case Study: Cancer Cell Line Testing

Another study evaluated the effects of an indazole derivative on various cancer cell lines. The compound demonstrated cytotoxic effects against specific cancer types while sparing normal cells, suggesting a selective mechanism that warrants further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating their function.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Table 1: Predicted CCS Values for N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Dihydrochloride

Adduct m/z CCS (Ų)
[M+H]⁺ 152.11823 131.8
[M+Na]⁺ 174.10017 142.1
[M+NH₄]⁺ 169.14477 140.5
[M-H]⁻ 150.10367 133.1

No published literature or patents currently detail its biological activity or therapeutic applications, suggesting it remains in early-stage research .

Comparison with Structurally Similar Compounds

Pramipexole Dihydrochloride (Mirapex®)

Structural Overview Pramipexole dihydrochloride (empirical formula: C₁₀H₁₇N₃S·2HCl·H₂O) is a non-ergoline dopamine agonist used to treat Parkinson’s disease and restless legs syndrome. Its core structure is a benzothiazole ring fused to a tetrahydro scaffold, with a propylamino substituent at position 6 .

Key Differences

  • Core Heterocycle : Benzothiazole (pramipexole) vs. indazole (target compound).
  • Substituents: Propylamino (pramipexole) vs. methylamino (target compound).
  • Molecular Weight : 302.27 g/mol (pramipexole) vs. 195.11 g/mol (target compound base).

Pharmacological Implications The benzothiazole ring in pramipexole enhances binding affinity to dopamine D2/D3 receptors, while the propylamino group optimizes pharmacokinetics (e.g., bioavailability and half-life). The absence of sulfur in the target compound may alter metabolic pathways or receptor interactions .

Dexpramipexole Dihydrochloride

Structural Overview
Dexpramipexole (R-enantiomer of pramipexole) shares the benzothiazole core but differs in stereochemistry. Its formula is C₁₀H₁₇N₃S·2HCl , and it is under investigation for neuroprotective effects in Alzheimer’s disease .

Key Differences

  • Stereochemistry: (R)-configuration (dexpramipexole) vs.
  • Therapeutic Focus : Neurodegeneration (dexpramipexole) vs. undetermined (target compound).

Table 2: Comparative Analysis of Key Features

Feature This compound Pramipexole Dihydrochloride Dexpramipexole Dihydrochloride
Core Structure Indazole Benzothiazole Benzothiazole
Substituent Methylamine Propylamine Propylamine (R-configuration)
Molecular Formula (Base) C₈H₁₃N₃ C₁₀H₁₇N₃S C₁₀H₁₇N₃S
Molecular Weight (Base) 151.21 g/mol 211.33 g/mol 211.33 g/mol
Therapeutic Use Undetermined (preclinical) Parkinson’s disease Alzheimer’s disease (trials)
Key Functional Group Indazole ring Sulfur-containing benzothiazole Chiral propylamino group

Biological Activity

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.

Structural Properties

The molecular formula for this compound is C8H13N3C_8H_{13}N_3, with a molecular weight of 151.21 g/mol. Its structural representation can be described using the following SMILES notation: CNC1CCC2=C(C1)NN=C2 .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an inhibitor in different enzymatic pathways and its effects on cell proliferation.

1. Antiproliferative Activity

Research has shown that indazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to indazole structures have demonstrated IC50 values in the nanomolar range against specific targets:

CompoundTargetIC50 (nM)
Indazole Derivative 1FGFR1< 4.1
Indazole Derivative 2FGFR22.0 ± 0.8
Indazole Derivative 3KG1 Cell Line25.3 ± 4.6
Indazole Derivative 4SNU16 Cell Line77.4 ± 6.2

These findings suggest that this compound may share similar mechanisms of action due to its structural characteristics .

2. Enzymatic Inhibition

Indazole derivatives have been evaluated for their ability to inhibit various enzymes implicated in cancer progression. For example, some derivatives have shown promising results as inhibitors of the extracellular signal-regulated kinase (ERK) pathway:

CompoundTargetIC50 (nM)
Compound AERK1/29.3 ± 3.2
Compound BERK1/225.8 ± 2.3

These compounds exhibited dual mechanisms of action and were well tolerated in clinical settings .

Case Studies and Research Findings

A notable study focused on the synthesis and biological activity of tetrahydroindazole derivatives found that these compounds could significantly impact cell viability in cancer models:

  • Study : Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives
  • Findings : Several derivatives exhibited cytotoxicity against cancer cell lines with IC50 values indicating potent activity .

Another relevant investigation highlighted the cardioprotective effects of related compounds in doxorubicin-induced cardiotoxicity models, suggesting a broader therapeutic potential for indazole derivatives .

Q & A

Q. Basic

  • 1H/13C NMR : Confirms proton and carbon environments, with characteristic peaks for the indazole ring (δ 6.5–7.5 ppm) and methylamine groups (δ 2.5–3.5 ppm) .
  • HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • HPLC : Assesses purity (>98% by reverse-phase chromatography with UV detection at 254 nm) .

How can researchers address discrepancies in solubility data for this compound across different studies?

Advanced
Discrepancies arise from variations in pH, solvent systems, or measurement techniques. To resolve:

  • Standardize conditions (e.g., pH 7.4 phosphate buffer, 25°C) .
  • Use UV-Vis spectroscopy at λmax specific to the compound’s chromophore.
  • Compare with structurally analogous compounds (e.g., tetrahydrobenzothiazole derivatives) to identify trends .

Q. Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)ConditionsSource
Water>15pH 7.4, 25°C
Methanol~825°C
Ethanol<125°C

What strategies are recommended for optimizing the yield in multi-step syntheses?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
  • Catalyst Selection : Use coupling agents like HATU for amide bond formation .
  • Purification : Optimize column chromatography gradients (e.g., 0–10% methanol in DCM) to isolate high-purity fractions .
  • Kinetic Monitoring : Track reaction progress via TLC or in situ NMR to terminate reactions at optimal conversion .

What are the recommended storage conditions to ensure stability?

Basic
Store desiccated at −20°C to prevent hygroscopic degradation. For short-term use, 2–8°C in airtight containers with silica gel is acceptable. Avoid exposure to light or humidity .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced

  • Substituent Variation : Synthesize analogs with modifications to the indazole ring (e.g., halogenation, methyl groups) and evaluate inhibitory activity against targets like dihydroorotate dehydrogenase (DHODH) .
  • In Vitro Assays : Use MTT assays to compare anti-proliferative effects on tumor cell lines (e.g., IC50 values) .
  • Molecular Docking : Correlate substituent effects with binding affinity predictions using crystallographic data from related enzymes .

How should experimental parameters be controlled in kinetic studies to ensure reproducibility?

Q. Advanced

  • Buffer Systems : Use phosphate-buffered saline (pH 7.4) for physiological relevance .
  • Temperature Control : Maintain ±0.1°C using thermostated water baths.
  • Automation : Employ liquid-handling systems (e.g., TECAN) for precise reagent dispensing .

What methodologies identify impurities in the compound, and how are they quantified?

Q. Advanced

  • LC-MS : Detects low-abundance impurities (e.g., dehalogenated byproducts) via high-resolution mass spectrometry .
  • NMR Spin-Saturation Transfer : Identifies closely related isomers .
  • Quantitative HPLC : Calibrate with reference standards to quantify impurities >0.1% .

How is the compound’s stability assessed under accelerated degradation conditions?

Q. Advanced

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) for 4–8 weeks.
  • Stability-Indicating Assays : Monitor degradation products via UPLC-PDA and confirm structural changes with MS/MS .

What in vitro models are suitable for evaluating the compound’s biological activity?

Q. Advanced

  • Enzyme Inhibition : DHODH activity assays using recombinant human enzyme and spectrophotometric detection of orotate conversion .
  • Cell-Based Assays : Anti-tumor activity in leukemia (e.g., HL-60) or solid tumor lines (e.g., HCT-116) via MTT or ATP-lite protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.